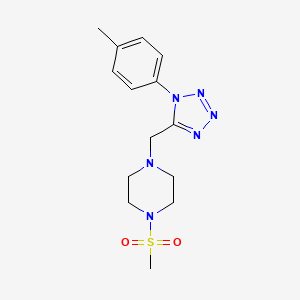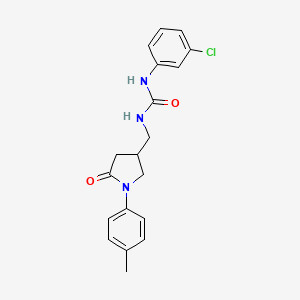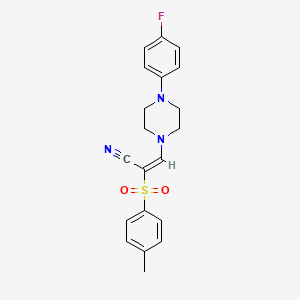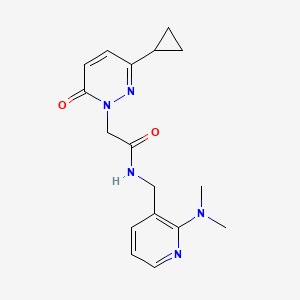
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with unique structural features, such as the pyridazine and pyridine moieties. These features may indicate potential biological activities. The compound's complexity may offer unique pathways and interactions in biological systems, making it a potential candidate for drug development or other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.
Industrial Production Methods
In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.
Reduction: : Typically targeted at the ketone functional group.
Substitution: : Reactions might occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products
Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.
科学研究应用
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules.
Biology
It may act as a probe to study biological pathways due to its potential bioactivity.
Medicine
Could be explored for drug development, especially in targeting specific enzymes or receptors.
Industry
Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.
作用机制
The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.
相似化合物的比较
Similar Compounds
Other pyridazine or pyridine derivatives with bioactive properties include:
2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
3,5-diaminopyridine
4-pyridylacetic acid
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYXXZPWFXFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
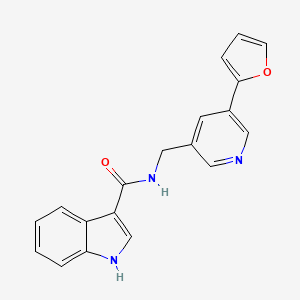
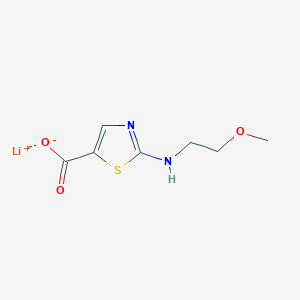
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
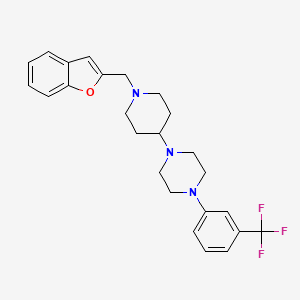
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![17-[(2-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2786110.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
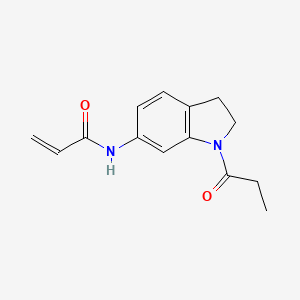
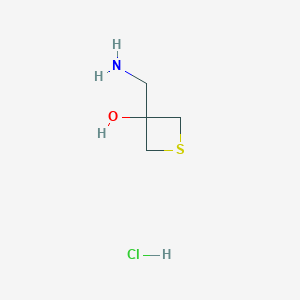
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
